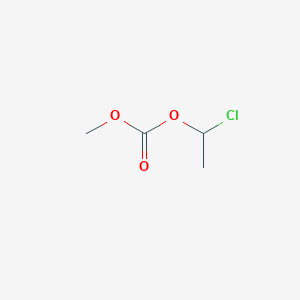

1-Chloroethyl methyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

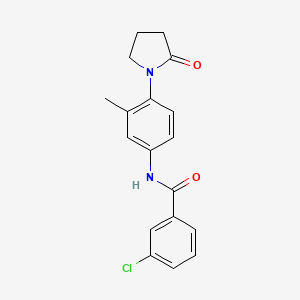

1-Chloroethyl methyl carbonate is a chemical compound with the molecular formula C4H7ClO3 . It has an average mass of 138.550 Da and a monoisotopic mass of 138.008377 Da . It is also known by other names such as (1S)-1-Chlorethyl-methylcarbonat in German, Carbonate de (1S)-1-chloroéthyle et de méthyle in French, and Carbonic acid, (1S)-1-chloroethyl methyl ester .

Molecular Structure Analysis

The molecular structure of 1-Chloroethyl methyl carbonate consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . It has 3 freely rotating bonds, 3 hydrogen bond acceptors, and no hydrogen bond donors .

Physical And Chemical Properties Analysis

1-Chloroethyl methyl carbonate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 127.3±23.0 °C at 760 mmHg . The vapour pressure of this compound is 11.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 36.5±3.0 kJ/mol . The flash point is 42.2±21.6 °C . The index of refraction is 1.412 . The molar refractivity is 28.9±0.3 cm3 . The polar surface area is 36 Å2 . The polarizability is 11.5±0.5 10-24 cm3 . The surface tension is 29.8±3.0 dyne/cm . The molar volume is 116.2±3.0 cm3 .

Applications De Recherche Scientifique

Versatile Compound for Eco-friendly Alternatives : Dimethyl carbonate (DMC), a compound related to 1-Chloroethyl methyl carbonate, is used as an eco-friendly alternative for methylation and carbonylation processes. Its reactivity is adjustable, allowing for selective mono-C- and mono-N-methylation reactions, making it a green reagent for syntheses that prevent pollution (Tundo & Selva, 2002).

Chemical Analysis and Determination Methods : Research on compounds like 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, which share a structural similarity with 1-Chloroethyl methyl carbonate, has led to the development of methods for their determination in biological fluids. Such methods are vital for analyzing the presence and concentration of these compounds in medical and environmental samples (Caddy & Idowu, 1984).

Applications in Polymerization Processes : 1,3-Dioxanone-2, closely related to 1-Chloroethyl methyl carbonate, is used in cationic polymerization processes. Studies on its polymerization provide insights into the chemical mechanisms and potential applications in the synthesis of new materials (Kricheldorf & Jenssen, 1989).

Electrolyte Solvent for Lithium-ion Batteries : Dimethyl methyl phosphate, a compound with similarities to 1-Chloroethyl methyl carbonate, has been tested as a nonflammable electrolyte solvent for Li-ion batteries. This indicates potential applications in enhancing the safety and efficiency of lithium-ion batteries (Feng et al., 2008).

Synthesis of Biologically Active Compounds : Research includes the synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an important intermediate for anticancer drugs. This highlights the role of compounds like 1-Chloroethyl methyl carbonate in the synthesis of medically significant compounds (Zhang et al., 2019).

Safety and Hazards

1-Chloroethyl methyl carbonate is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage . It is also fatal if inhaled . Contact with water liberates toxic gas . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mécanisme D'action

Target of Action

1-Chloroethyl methyl carbonate is a versatile chemical compound used in various organic synthesis processes . .

Mode of Action

The compound is an alkyl halide, and alkyl halides are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon, which is bonded to the halogen (chlorine in this case). This leads to the formation of a new bond and the expulsion of the halogen .

Result of Action

The molecular and cellular effects of 1-Chloroethyl methyl carbonate’s action would depend on the specific context of its use. In organic synthesis, it can contribute to the formation of various organic compounds . The effects of these compounds would depend on their specific structures and properties.

Propriétés

IUPAC Name |

1-chloroethyl methyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-3(5)8-4(6)7-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERXDWLUWLFFEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloroethyl methyl carbonate | |

CAS RN |

80196-03-8 |

Source

|

| Record name | 1-chloroethyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)

![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)

![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2372664.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2372665.png)

![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)

![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2372673.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)